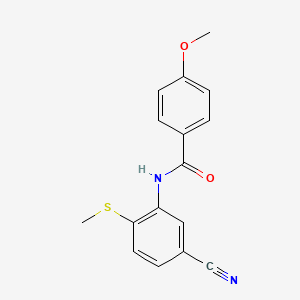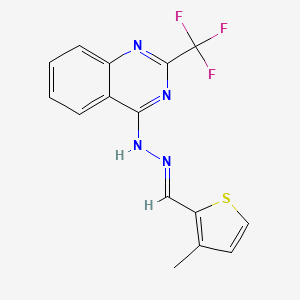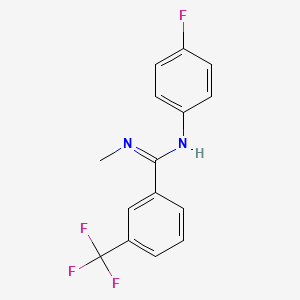![molecular formula C8H10N2O2S B3122549 Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate CAS No. 303148-60-9](/img/structure/B3122549.png)
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular weight is 198.24 and the molecular formula is C8H10N2O2S . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
- Some derivatives of "Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate" have been synthesized and evaluated for their antimicrobial properties. For instance, antimony complexes of substituted thioimines, including a derivative similar in structure to the query compound, showed antimicrobial activity against pathogenic fungi and bacteria (Mahajan, Fahmi, & Singh, 2007). Similarly, thiazole fused thiosemicarbazones derived from a related structure demonstrated potent activity against S. aureus bacterial strain, validated by molecular docking studies (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Synthesis of Heterocyclic Compounds
- Research has explored the reactivity of "this compound" derivatives for synthesizing novel heterocyclic compounds. These compounds have shown potential in creating materials with unique properties. For example, the synthesis of methyl 7-aryl-6-(2-thenoyl)-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylates from a similar derivative revealed the formation of complex structures upon reaction with hydrazine hydrate (Gein, Mishunin, Tsyplyakova, Vakhrin, & Slepukhin, 2011).
Development of Biological Active Materials
- The compound and its related derivatives have been used in the synthesis of materials with potential biological activity. A study on the synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating a triazole moiety indicated promising antitumor activity against human cell lines, demonstrating the compound's utility in developing new therapeutic agents (Gomha, Ahmed, & Abdelhamid, 2015).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate involves the condensation of 2-thiophenecarboxaldehyde with methyl hydrazinecarboxylate in the presence of a suitable catalyst.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "methyl hydrazinecarboxylate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxaldehyde (1.0 equiv) and methyl hydrazinecarboxylate (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or acetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or chloroform to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate as a yellow solid." ] } | |
Numéro CAS |
303148-60-9 |
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
methyl N-[(Z)-1-thiophen-2-ylethylideneamino]carbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6- |
Clé InChI |
SASRIILNMYDXHF-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=N/NC(=O)OC)/C1=CC=CS1 |
SMILES |
CC(=NNC(=O)OC)C1=CC=CS1 |
SMILES canonique |
CC(=NNC(=O)OC)C1=CC=CS1 |
Solubilité |
7.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)

![4-Methoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3122480.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B3122496.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)
![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)
![Methyl 2-[6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidin-4-yl]sulfanylbenzoate](/img/structure/B3122534.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)
carbamothioyl}amino)acetate](/img/structure/B3122543.png)


